4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide
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Overview
Description
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide, also known as DECAQ, is a synthetic compound that belongs to the quinoline carboxamide family. DECAQ has been the subject of extensive scientific research due to its potential applications in various fields, including cancer treatment, microbiology, and biochemistry.
Scientific Research Applications
Antimicrobial Applications
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide and its derivatives have been explored for their potential in antimicrobial applications. Research indicates that some novel pyrazolo[3,4-d]pyrimidine derivatives, which include this compound, demonstrate significant antibacterial and antifungal activity. This is evident in the synthesis of various compounds that have been screened for their antimicrobial properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Inhibitory Effects on Ataxia Telangiectasia Mutated (ATM) Kinase
Another area of research is the compound's role in inhibiting ATM kinase, a critical enzyme involved in cell cycle control and DNA repair. This research has led to the development of selective inhibitors of ATM kinase, which include variants of this quinoline derivative. These inhibitors have shown promise in combination therapies for diseases where DNA damage plays a crucial role, such as cancer (Degorce, Barlaam, Cadogan, et al., 2016).
Synthesis of N-methylpiperazine Series
Studies have also explored the synthesis of new carboxylic acid amides containing the N-methylpiperazine fragment, a key component of this compound. This research is significant in developing potential therapeutic agents, especially in the field of antileukemic drugs (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Structural Analysis and Characterization
Structural characterization and analysis of compounds containing 4-methylpiperazin-1-yl is crucial for understanding their biological activities. For instance, studies have examined the molecular structure of marbofloxacin, which shares structural similarities with the compound . These studies provide valuable insights into the potential interactions and stability of such molecules (Shen, Qian, Gu, & Hu, 2012).
properties
CAS RN |
953798-95-3 |
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Molecular Formula |
C23H25F2N5O2 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(2,4-difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28) |
InChI Key |
IBHNEKVLDKCEQY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
synonyms |
4-[(2,4-Difluorophenyl)amino]-7-ethoxy-6-(4-methyl-1-piperazinyl)-3-qinolinecarboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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